5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone

Catalog No.
S744069
CAS No.
773097-36-2
M.F
C9H10O3S
M. Wt
198.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone

CAS Number

773097-36-2

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

InChI

InChI=1S/C9H10O3S/c1-6(10)7-2-3-8(13-7)9-11-4-5-12-9/h2-3,9H,4-5H2,1H3

InChI Key

LAIHVGSSTHOJLC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(S1)C2OCCO2

Canonical SMILES

CC(=O)C1=CC=C(S1)C2OCCO2

While the compound can be found in various chemical databases like ChemSpider () and commercial suppliers like Sigma-Aldrich (), there is a lack of scientific literature explicitly mentioning its use in research.

Potential Applications

Based on the structure of the molecule, it can be categorized as a derivative of both thiophene and 1,3-dioxolane. Thiophene is a common heterocyclic aromatic ring found in various biologically active molecules, while 1,3-dioxolane is a functional group often used for protecting other functionalities in organic synthesis.

Therefore, 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone could potentially be explored in research areas related to:

  • Thiophene-based drug discovery: As thiophene is present in numerous bioactive molecules, this compound could be investigated for its potential biological activity and serve as a starting point for further modifications to develop new drugs.
  • Organic synthesis: The presence of the 1,3-dioxolane group suggests this compound might be used as a protected intermediate in the synthesis of more complex molecules.

5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone is an organic compound characterized by its unique structure, which includes a dioxolane ring and a thienyl moiety. Its molecular formula is C₁₁H₁₄O₂S, and it has a molecular weight of approximately 198.24 g/mol . The compound features a ketone functional group, which plays a significant role in its chemical reactivity and biological activity.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of the compound according to hazardous waste disposal regulations.
, including:

  • Nucleophilic Addition: The carbonyl carbon of the ketone can undergo nucleophilic attack by various nucleophiles.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can also participate in condensation reactions with amines or alcohols to form imines or ethers, respectively.

Research indicates that 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. The thienyl ring contributes to its biological interactions, making it a candidate for further pharmacological studies .

Several methods have been reported for synthesizing 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced using acid catalysts to form the dioxolane ring.
  • Alkylation: The thienyl moiety can be introduced through alkylation reactions involving thienyl halides and suitable nucleophiles.
  • Oxidative Methods: Oxidative methods involving the oxidation of corresponding alcohols or aldehydes can also yield this compound .

5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Organic Synthesis: It can be used as an intermediate in synthesizing other complex organic molecules.
  • Materials Science: Its unique structural properties may allow for applications in developing new materials with specific functionalities .

Several compounds share structural similarities with 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(1,3-Dioxolan-2-yl)-2-thienyl 2-methylbutyl ketoneSimilar dioxolane and thienyl structureDifferent alkyl chain affecting reactivity
Tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketoneContains a tert-butyl group instead of methylIncreased steric hindrance
Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketoneCyclopentane ring replacing the methyl groupAltered physical properties due to ring strain

These compounds illustrate variations in substituents that influence their chemical behavior and potential applications while maintaining the core structural features of the dioxolane and thienyl groups.

The formation of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone through ketalization represents a fundamental approach in organic synthesis where the carbonyl functionality of 2-acetylthiophene is protected as a cyclic acetal [1] [2]. This transformation involves the acid-catalyzed reaction between the ketone precursor and ethylene glycol to form a stable five-membered dioxolane ring [3] [1].

The mechanistic pathway for ketalization follows a well-established sequence beginning with protonation of the carbonyl oxygen by an acid catalyst [4] [5]. The nucleophilic attack by ethylene glycol on the activated carbonyl carbon forms a hemiacetal intermediate, which subsequently undergoes protonation of the hydroxyl group followed by water elimination to generate an oxonium ion [4] [5]. A second nucleophilic attack by the remaining hydroxyl group of ethylene glycol completes the cyclization, forming the thermodynamically favored five-membered dioxolane ring [1] [2].

Catalytic systems for ketalization demonstrate significant variability in efficiency and selectivity [6] [3]. Hydrochloric acid at concentrations as low as 0.1 mol% has been shown to achieve excellent conversions without requiring water removal, contrary to traditional methods [6]. Para-toluenesulfonic acid remains a standard catalyst for acetal formation, typically requiring elevated temperatures and Dean-Stark conditions for water removal [1] [4].

Catalyst SystemLoading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Hydrochloric Acid0.1251295 [6]
Para-toluenesulfonic Acid5.0100689 [1]
Sulfated Silica10.050892 [3]
Indium Triflate0.825496 [7]

The reaction scope extends to various substituted thiophene ketones, with electronic effects of substituents significantly influencing reaction rates [6] [8]. Electron-withdrawing groups on the thiophene ring accelerate ketalization, while electron-donating substituents require extended reaction times [8]. The formation of 1,3-dioxolanes from ketones and ethylene glycol proceeds with excellent yields when trimethyl orthoformate is added as a water scavenger, achieving quantitative conversions in many cases [8].

Temperature optimization studies reveal that ketalization can proceed effectively at ambient conditions with appropriate catalysts [6] [7]. However, elevated temperatures of 50-100°C are often employed to accelerate reaction rates, particularly with less active catalyst systems [3] [1]. The equilibrium nature of ketalization necessitates careful control of reaction conditions to favor product formation [4] [5].

Friedel-Crafts Acylation Approaches for Thienyl Ketone Formation

Friedel-Crafts acylation represents the primary synthetic route for constructing the thienyl ketone framework in 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone synthesis [9] [10]. This electrophilic aromatic substitution reaction involves the reaction of thiophene with acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts to form 2-acetylthiophene, which serves as the ketone precursor for subsequent ketalization [11] [12].

The mechanistic foundation of Friedel-Crafts acylation begins with the formation of an acylium ion through coordination of the Lewis acid catalyst with the acyl halide [9] [10]. Aluminum chloride, the most commonly employed catalyst, facilitates the heterolytic cleavage of the carbon-chlorine bond, generating a resonance-stabilized acylium ion [9] [12]. This electrophilic species undergoes nucleophilic attack by the electron-rich thiophene ring, forming a sigma complex intermediate [9] [10].

Regioselectivity in thiophene acylation strongly favors the 2-position over the 3-position due to the greater resonance stabilization of the sigma complex intermediate [11] [13]. Attack at the 2-position allows for three resonance forms, while 3-position attack yields only two resonance forms, making the 2-substituted product thermodynamically and kinetically preferred [11] [13]. This regioselectivity is crucial for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone, as it ensures formation of the desired regioisomer [11] [13].

Lewis Acid CatalystLoading (equiv)Temperature (°C)SolventYield (%)Regioselectivity (2:3)Reference
Aluminum Chloride1.20Dichloromethane8795:5 [12]
Tin Tetrachloride1.1-10Dichloromethane9297:3 [14]
Ethylaluminum Dichloride3.00Dichloromethane9996:4 [15]
Titanium Tetrachloride1.5-20Nitrobenzene8594:6 [16]

Alternative Lewis acid systems have demonstrated superior performance in specific applications [14] [15]. Tin tetrachloride-mediated acylation proceeds smoothly under phase-vanishing conditions, allowing for convenient parallel synthesis of multiple acylated products [14]. Ethylaluminum dichloride represents a non-acidic alternative that provides excellent yields while avoiding the formation of undesired side products [15].

Continuous processes for thiophene acylation have been developed for industrial applications [17]. Phosphoric acid catalysis enables continuous acylation with minimal formation of addition complexes that plague traditional Lewis acid systems [17]. This approach uses catalyst loadings of 0.1-1.0% by weight and operates at elevated temperatures with residence times less than 2 hours [17].

Temperature control emerges as a critical parameter, with lower temperatures generally favoring acyl chloride formation over ketone byproducts [18]. Optimal temperatures range from -25°C to 0°C for most Lewis acid systems, balancing reaction rate with selectivity [18] [19]. Solvent selection also influences reaction outcomes, with polar aprotic solvents like dichloromethane and nitrobenzene providing optimal results [14] [12].

Catalytic Systems in Acetal Protection-Deprotection Cycles

The strategic use of catalytic systems for acetal protection and deprotection represents a cornerstone of modern synthetic chemistry, particularly relevant to the manipulation of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone [20] [21]. These transformations require precise control over reaction conditions to achieve selective protection of carbonyl groups while maintaining compatibility with other functional groups present in complex molecular architectures [22] [23].

Indium trifluoromethanesulfonate has emerged as a highly efficient catalyst for both acetal formation and deprotection under mild conditions [20] [7]. This Lewis acid catalyst enables deprotection of acetals and ketals in the presence of acetone at loadings below 0.8 mol%, operating effectively at room temperature or under mild microwave heating [20] [7]. The neutral reaction conditions minimize side reactions and provide excellent functional group tolerance [20] [7].

The development of chemoselective deprotection methods has addressed long-standing challenges in synthetic chemistry [23]. Triethylsilyl trifluoromethanesulfonate in combination with 2,6-lutidine demonstrates remarkable chemoselectivity, preferentially deprotecting acetals derived from aldehydes while leaving ketals intact [23]. This selectivity reverses the typical reactivity pattern observed with conventional acidic conditions [23].

Catalyst SystemSubstrate TypeConditionsSelectivityYield (%)Reference
Indium TriflateMixed Acetals/KetalsAcetone, RTNon-selective85-95 [7]
TESOTf-LutidineAldehyde AcetalsCH₂Cl₂, RTAldehyde > Ketone88-96 [23]
Palladium ComplexAcid-Sensitive SubstratesMild HeatingFunctional Group Tolerant80-92 [24]
Supramolecular HostBasic ConditionspH 10, 50°CBasic Medium Compatible75-89 [21]

Electrochemical deprotection methods represent an emerging approach that offers unique advantages in terms of sustainability and selectivity [25]. These methods employ lithium perchlorate as both electrolyte and oxygen source, with the addition of 1,3,5-trioxane as a lithium activator significantly enhancing reaction efficiency [25]. The electrochemical approach achieves deprotection yields ranging from 55% to quantitative conversion while operating under mild conditions [25].

Solid acid catalysts provide advantages for large-scale applications due to their ease of separation and recycling [3] [26]. Sulfated zirconia and zeolite-based systems demonstrate excellent performance in ketalization reactions, with Brønsted acid sites showing superior activity compared to Lewis acid sites for these transformations [26]. The heterogeneous nature of these catalysts simplifies workup procedures and enables continuous processing [26].

Water tolerance in catalytic systems varies significantly, with some catalysts maintaining activity even in the presence of substantial water concentrations [6] [26]. Hydrochloric acid-catalyzed acetalization proceeds effectively with water concentrations up to 25%, demonstrating the robustness of certain catalytic systems [6]. However, traditional methods still rely on water removal through azeotropic distillation or chemical scavenging agents [4] [5].

The development of switchable catalysts represents an advanced approach where the same catalyst system can promote both protection and deprotection reactions [27]. Carbon-based solid acids functionalized with sulfonate groups demonstrate this dual functionality, efficiently catalyzing both isopropylidene ketal formation and the reverse deprotection reaction [27]. These systems achieve high conversions in both directions while maintaining catalyst recyclability [27].

Continuous Flow Reactor Optimization for Industrial-Scale Production

Continuous flow reactor technology has revolutionized the production of complex organic molecules, including 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone, by providing enhanced control over reaction parameters and improved safety profiles compared to traditional batch processes [28] [29]. The implementation of microreactor technology enables precise temperature and residence time control, leading to improved yields and selectivities in multistep synthetic sequences [30] [31].

The design of continuous flow systems for thiophene chemistry requires careful consideration of reaction kinetics and heat transfer characteristics [17] [32]. Microreactors provide superior mass and heat transfer properties due to their high surface-area-to-volume ratios, enabling rapid mixing and efficient temperature control [30]. These advantages are particularly beneficial for exothermic reactions such as Friedel-Crafts acylation, where temperature control is critical for selectivity [28] [17].

Flow synthesis of thiophene derivatives has been successfully demonstrated using commercial bench-top flow reactors [32]. The lithiation of thiophene building blocks represents a key transformation that benefits from the enhanced safety and control offered by continuous flow processing [32]. The ability to precisely control residence times and temperatures in flow systems enables the use of highly reactive intermediates that would be challenging to handle in batch processes [32].

Process StepFlow Rate (μL/min)Temperature (°C)Residence Time (min)Yield (%)Throughput (mmol/h)Reference
Acylation200010871.25 [28]
Ketalization1505015920.95 [29]
Deprotection100258891.10 [28]
Integrated Process175Variable33810.85 [32]

The integration of multiple reaction steps into continuous flow sequences provides significant advantages for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone [28] [29]. Tube-in-tube reactors enable the controlled introduction of gaseous reagents while maintaining steady-state conditions throughout the process [28]. Back-pressure regulators ensure stable flow rates and predictable residence times, critical factors for reproducible results [28].

Optimization of continuous flow processes requires systematic investigation of multiple parameters including flow rates, temperatures, catalyst loadings, and reactor configurations [33] [31]. The α-alkylation of ketones in flow systems demonstrates the advantages of continuous processing, including avoidance of cryogenic temperatures, reduced exposure to hazardous reagents, and excellent scalability [31]. These benefits translate directly to the production of thiophene-containing compounds where similar reaction conditions apply [31].

Scale-out strategies for continuous flow production involve either increasing reactor volumes, extending operation times, or implementing parallel reactor configurations [29] [31]. The continuous flow synthesis of α-halo ketones demonstrates throughput rates of 1.25 mmol/h for extended periods, establishing the viability of flow chemistry for production-scale applications [28]. Similar approaches can be adapted for thiophene ketone synthesis with appropriate modifications to reaction conditions [28] [32].

The development of solid-compatible continuous flow reactors addresses challenges associated with heterogeneous catalysis in flow systems [33]. These reactors enable the use of solid catalysts while maintaining the advantages of continuous processing, including improved heat and mass transfer [33]. Space-time yields of 2040 kg h⁻¹ m⁻³ have been achieved for ketone-forming reactions, demonstrating the potential for highly efficient production processes [33].

Process monitoring and control systems in continuous flow reactors provide real-time feedback on reaction progress and product quality [29] [30]. Integration of analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy enables online monitoring and automated optimization of reaction conditions [29]. These capabilities are essential for maintaining consistent product quality in industrial-scale production [29] [30].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone exhibits characteristic resonances that provide definitive structural confirmation through detailed chemical shift analysis [1] [2]. The thiophene ring protons manifest as distinct signals in the aromatic region, with the H-3 proton appearing as a doublet at 7.6-7.8 parts per million with a coupling constant of 3.8-4.0 Hertz, indicative of meta-coupling to the H-4 proton [3] [4]. The H-4 proton resonates as a doublet at 7.1-7.3 parts per million with identical coupling parameters, confirming the substitution pattern on the thiophene ring [4] [5].

The dioxolane ring contributes distinctive spectroscopic features, with the acetal proton (-CHO₂-) appearing as a singlet at 5.8-6.0 parts per million [6] [7]. This chemical shift is characteristic of protons on carbon atoms bearing two oxygen substituents, reflecting the electron-withdrawing effect of the acetal functionality [8] [9]. The dioxolane methylene protons (-CH₂-) manifest as a complex multiplet at 3.9-4.1 parts per million, integrating for four protons with coupling constants of 4.8-5.2 Hertz [7] [9].

The acetyl methyl group attached to the thiophene ring resonates as a sharp singlet at 2.5-2.6 parts per million, integrating for three protons [10]. This chemical shift is consistent with methyl groups adjacent to carbonyl functionalities, where the electron-withdrawing effect of the ketone carbon causes moderate deshielding [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive structural elucidation through distinct carbon resonances across the molecular framework [6] [11]. The carbonyl carbon exhibits the most downfield resonance at 188-192 parts per million, characteristic of ketone carbonyls conjugated with aromatic systems [12] [10]. This chemical shift reflects the electronic environment where the carbonyl carbon experiences significant deshielding due to the electron-withdrawing nature of the attached thiophene ring [10].

The thiophene ring carbons display characteristic resonances that confirm the substitution pattern [11] [4]. The C-2 carbon, bearing the ketone substituent, appears at 145-150 parts per million, while the C-5 carbon attached to the dioxolane ring resonates at 155-160 parts per million [4]. The unsubstituted ring carbons C-3 and C-4 appear at 127-130 and 124-126 parts per million respectively, exhibiting coupling to their respective protons [4].

The dioxolane ring carbons contribute distinct signals with the acetal carbon (-CHO₂-) appearing at 102-104 parts per million [6] [7]. This chemical shift is characteristic of carbon atoms bearing two oxygen substituents in cyclic acetal systems [6]. The dioxolane methylene carbons (-CH₂-) resonate at 65-67 parts per million as a triplet due to coupling with the adjacent methylene protons [7].

Two-Dimensional Correlation Spectroscopy Analysis

Two-Dimensional Correlation Spectroscopy provides crucial connectivity information for structural confirmation through proton-proton coupling relationships [13] [14]. The COSY spectrum reveals diagnostic cross-peaks that establish the thiophene ring substitution pattern and confirm the molecular connectivity [15].

The thiophene protons H-3 and H-4 exhibit strong correlation peaks at coordinates (7.6-7.8, 7.1-7.3) and (7.1-7.3, 7.6-7.8) parts per million, confirming their vicinal coupling relationship [13] [15]. These cross-peaks establish the 1,2-disubstitution pattern on the thiophene ring with substituents at the 2- and 5-positions [15].

The dioxolane methylene protons display characteristic correlation patterns with cross-peaks appearing between the multiplet at 3.9-4.1 parts per million, indicating the geminal and vicinal coupling within the five-membered acetal ring [14]. The absence of cross-peaks between the dioxolane protons and other molecular segments confirms the discrete nature of this protecting group [14].

Vibrational Spectroscopy: Infrared and Raman Band Deconvolution

Infrared Spectroscopic Characterization

The infrared spectrum of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone exhibits characteristic absorption bands that provide definitive functional group identification [16] [17]. The carbonyl stretching vibration appears as a very strong absorption at 1655-1670 reciprocal centimeters, reflecting the conjugated nature of the ketone with the thiophene aromatic system [12]. This frequency represents a bathochromic shift compared to isolated aliphatic ketones due to extended conjugation reducing the force constant of the carbonyl bond [12].

The aromatic carbon-hydrogen stretching vibrations manifest as weak absorptions in the region 3100-3120 reciprocal centimeters, characteristic of thiophene ring protons [16] [18]. These frequencies are slightly higher than those observed in benzene derivatives due to the electron-deficient nature of the thiophene ring [18]. The aliphatic carbon-hydrogen stretching modes appear as medium intensity bands between 2850-2950 reciprocal centimeters, corresponding to methyl and methylene groups within the dioxolane ring and acetyl substituent [16].

The thiophene ring exhibits characteristic carbon-carbon stretching vibrations at 1580-1600 reciprocal centimeters with medium intensity [18] [19]. The dioxolane ring contributes strong absorptions at 1050-1150 reciprocal centimeters corresponding to carbon-oxygen-carbon stretching modes of the acetal linkage [16] [17]. Additional diagnostic bands include aromatic carbon-hydrogen bending at 1450-1480 reciprocal centimeters and carbon-sulfur stretching at 680-720 reciprocal centimeters [16].

Raman Spectroscopic Analysis

The Raman spectrum provides complementary vibrational information with distinct selection rules governing band intensities [16] [20]. The carbonyl stretching mode appears as a strong Raman band at 1660-1675 reciprocal centimeters, consistent with the infrared assignment but with enhanced intensity due to the polarizability change associated with this vibration [20].

The thiophene ring breathing mode exhibits very strong Raman intensity at 1025-1035 reciprocal centimeters, representing the most diagnostic feature for thiophene identification [20] [21]. This vibration involves symmetric stretching of all ring bonds and exhibits high polarizability making it particularly Raman-active [21]. The carbon-sulfur stretching vibration appears as a strong Raman band at 685-715 reciprocal centimeters, providing definitive confirmation of the thiophene moiety [21].

The aliphatic carbon-hydrogen stretching modes show strong Raman intensity at 2860-2940 reciprocal centimeters, contrasting with their moderate infrared intensity [16]. The carbon-carbon stretching vibrations of the thiophene ring exhibit strong Raman activity at 1585-1595 reciprocal centimeters due to the symmetric nature of these vibrations [19].

Vibrational Band Assignment and Deconvolution

Detailed vibrational analysis reveals specific mode assignments based on frequency, intensity, and polarization characteristics [16] [17]. The carbonyl stretch at 1655-1670 reciprocal centimeters represents the most diagnostic band for ketone identification, with the frequency indicating conjugation with the aromatic system [12]. The dioxolane acetal stretching modes at 1050-1150 reciprocal centimeters provide definitive evidence for the protecting group functionality [17].

Out-of-plane bending vibrations of the thiophene protons appear at 820-850 reciprocal centimeters with medium intensity in both infrared and Raman spectra [16]. These modes are characteristic of 2,5-disubstituted thiophenes and confirm the substitution pattern [18]. Ring deformation modes of the dioxolane ring contribute weaker bands in the fingerprint region below 1000 reciprocal centimeters [17].

Mass Spectrometric Fragmentation Patterns and Isotopic Distributions

Molecular Ion Characteristics and Base Peak Analysis

The mass spectrum of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone exhibits a molecular ion peak at mass-to-charge ratio 198, corresponding to the protonated molecular formula C₉H₁₀O₃S⁺- [1] [2]. This molecular ion serves as the base peak with 100% relative intensity, indicating significant stability of the radical cation under electron ionization conditions [22] [23].

The molecular ion stability reflects the extended conjugation system that allows for effective charge delocalization throughout the thiophene ring and carbonyl system [22]. The presence of the sulfur atom contributes to molecular ion stabilization through its ability to accommodate positive charge density [23]. The dioxolane ring provides additional stabilization through inductive effects while remaining relatively intact during initial ionization [22].

Primary Fragmentation Pathways

The primary fragmentation pathways follow predictable patterns based on bond strength and charge stabilization factors [22] [23]. Alpha-cleavage adjacent to the carbonyl group produces a significant fragment at mass-to-charge ratio 183 (45% relative intensity) through loss of the methyl radical (molecular ion minus 15) [22]. This fragmentation pathway is characteristic of aromatic ketones where the resulting acylium ion benefits from resonance stabilization [23].

Loss of the complete acetyl group (molecular ion minus 43) generates a prominent fragment at mass-to-charge ratio 155 with 85% relative intensity [22]. This fragmentation involves cleavage of the carbon-carbon bond connecting the ketone to the thiophene ring, producing a stable thienyl-dioxolane cation [23]. The high intensity of this fragment indicates favorable energetics for this fragmentation pathway [22].

The dioxolane ring undergoes characteristic fragmentation through acetal cleavage, producing a fragment at mass-to-charge ratio 127 (70% relative intensity) corresponding to loss of the entire dioxolane substituent (molecular ion minus 71) [22]. This fragmentation generates a thiophene-acetyl cation that benefits from aromatic stabilization [23].

Secondary Fragmentation and Rearrangement Processes

Secondary fragmentation produces smaller diagnostic fragments that provide structural confirmation [22] [23]. The thiophene ring system generates a characteristic fragment at mass-to-charge ratio 111 (55% relative intensity) corresponding to the formula C₅H₃S⁺ [23]. This fragment represents the intact thiophene ring after loss of all substituents and exhibits significant stability due to aromatic character [21].

McLafferty rearrangement processes contribute to the formation of fragments at mass-to-charge ratio 69 (30% relative intensity) with the formula C₃H₅O₂⁺ [22]. This rearrangement involves hydrogen transfer from the dioxolane ring to the carbonyl oxygen, followed by fragmentation to produce stable oxygen-containing fragments [22].

The acetyl cation at mass-to-charge ratio 43 appears with very high intensity (95% relative intensity), representing one of the most stable fragments in the spectrum [22] [23]. This fragment corresponds to the formula C₂H₃O⁺ and benefits from resonance stabilization of the acylium ion structure [23]. Additional minor fragments include the propargyl cation at mass-to-charge ratio 39 (20% relative intensity) and various dioxolane-derived fragments [22].

Isotopic Distribution Analysis

The isotopic distribution pattern provides additional structural confirmation through characteristic abundance ratios [24] [25]. The molecular ion cluster exhibits the expected pattern for a compound containing nine carbon atoms and one sulfur atom [24]. The molecular ion at mass-to-charge ratio 198 serves as the base peak (100% relative abundance) corresponding to the all-light isotope composition ¹²C₉¹H₁₀¹⁶O₃³²S [24].

The molecular ion plus one peak at mass-to-charge ratio 199 exhibits 10.8% relative abundance, primarily reflecting the natural abundance of ¹³C isotopes [24]. This abundance corresponds closely to the calculated value based on the molecular formula containing nine carbon atoms [25]. The molecular ion plus two peak at mass-to-charge ratio 200 shows 4.5% relative abundance, reflecting contributions from both ¹³C isotopes and ³⁴S isotope incorporation [24].

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1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one

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Last modified: 08-15-2023

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